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molecular formula C15H9BrO2 B103703 (5-Bromo-1-benzofuran-2-yl)(phenyl)methanone CAS No. 15482-69-6

(5-Bromo-1-benzofuran-2-yl)(phenyl)methanone

Cat. No. B103703
M. Wt: 301.13 g/mol
InChI Key: GYWZTQBPGMBXHH-UHFFFAOYSA-N
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Patent
US04604392

Procedure details

4 g of sodium borohydride dissolved in the minimum quantity of water are slowly added at ambient temperature to 8.5 g of 2-benzoyl-5-bromobenzofuran in 50 ml of dioxane. When the addition is finished, the mixture is kept stirring at ambient temperature for a further 3 hours. The solvent is removed under reduced pressure, the residue is redissolved in 50 ml of water, and extracted with ethyl ether. The ether phase is dried with anhydrous sodium sulphate, evaporated to dryness, and leaves a residue which on crystallising from cyclohexane has a M.P. of 56°-58° C.
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[C:3]([C:11]1[O:12][C:13]2[CH:19]=[CH:18][C:17]([Br:20])=[CH:16][C:14]=2[CH:15]=1)(=[O:10])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1>O.O1CCOCC1>[Br:20][C:17]1[CH:18]=[CH:19][C:13]2[O:12][C:11]([CH:3]([C:4]3[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=3)[OH:10])=[CH:15][C:14]=2[CH:16]=1 |f:0.1|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)C=1OC2=C(C1)C=C(C=C2)Br
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is kept stirring at ambient temperature for a further 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
When the addition
CUSTOM
Type
CUSTOM
Details
The solvent is removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue is redissolved in 50 ml of water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ether phase is dried with anhydrous sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
leaves a residue which
CUSTOM
Type
CUSTOM
Details
on crystallising from cyclohexane

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
BrC=1C=CC2=C(C=C(O2)C(O)C2=CC=CC=C2)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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